2-Methyl-5-(prop-1-en-1-yl)furan
Description
2-Methyl-5-(prop-1-en-1-yl)furan (IUPAC name: 2-methyl-5-[(1E)-1-propen-1-yl]furan) is a substituted furan derivative with the molecular formula C₈H₁₀O, an average mass of 122.167 g/mol, and a monoisotopic mass of 122.073165 g/mol . It is characterized by a methyl group at the 2-position and a propenyl group at the 5-position of the furan ring. The compound is also known by synonyms such as 2-methyl-5-propenylfuran and furan, 2-methyl-5-(1-propenyl)-, (E) . Its structural features, including the conjugated double bond in the propenyl group, influence its reactivity and applications in organic synthesis, particularly in catalytic processes like the Hashmi phenol synthesis .
Properties
CAS No. |
5555-95-3 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methyl-5-prop-1-enylfuran |
InChI |
InChI=1S/C8H10O/c1-3-4-8-6-5-7(2)9-8/h3-6H,1-2H3 |
InChI Key |
QXSXKNKKQRKGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-1-yl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with propylene in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-5-(prop-1-en-1-yl)furan may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(prop-1-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted furans.
Scientific Research Applications
2-Methyl-5-(prop-1-en-1-yl)furan has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(prop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Furan Derivatives
(a) 2-Methyl-5-[(prop-2-in-1-yloxy)methyl]furan
This compound shares the 2-methylfuran core but differs in the substituent at the 5-position, where a propargyloxy-methyl group replaces the propenyl group. It serves as a substrate in gold-catalyzed Hashmi phenol synthesis, yielding dihydroisobenzofuranol isomers. The presence of the methyl group on the furan ring directs regioselectivity during catalysis, producing a 13% minor isomer (1,3-dihydro-6-methylisobenzofuran-5-ol) alongside the major product .
(b) Tetrahydro-2,2,5,5-tetramethylfuran
A saturated furan derivative with two methyl groups at the 2- and 5-positions. Unlike 2-methyl-5-(prop-1-en-1-yl)furan, its lack of conjugation reduces reactivity in electrophilic substitutions. It is used as a flavoring agent due to its stability and low volatility .
Benzo[b]furan Derivatives
(a) (E)-2-(4-(Difluoromethyl)phenyl)-5-(prop-1-en-1-yl)benzo[b]furan
This compound incorporates a benzo[b]furan core with a propenyl group and a difluoromethylphenyl substituent. Its molecular weight (284.31 g/mol ) and higher aromaticity confer distinct physicochemical properties, such as increased thermal stability and UV absorbance compared to 2-methyl-5-(prop-1-en-1-yl)furan. The difluoromethyl group enhances lipophilicity, making it relevant in medicinal chemistry .
(b) (E)-2-Phenyl-5-(prop-1-en-1-yl)benzo[b]furan
Similar to the above but with a simple phenyl substituent. The absence of electron-withdrawing groups like fluorine results in lower polarity and altered reaction kinetics in cross-coupling reactions .
Aromatic Ethers: Anethole
Anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene) is a benzene-based analog with a methoxy and propenyl group. While structurally distinct from furan derivatives, it shares the propenyl functionality. Key differences include:
- Molecular Formula : C₁₀H₁₂O vs. C₈H₁₀O for 2-methyl-5-(prop-1-en-1-yl)furan.
- Odor Profile: Anethole has a sweet, anise-like aroma, whereas furan derivatives often exhibit earthy or roasted notes .
- Reactivity : The benzene ring in anethole is less reactive toward electrophilic substitution compared to furan’s oxygen-containing heterocycle.
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Regioselectivity in Catalysis: The methyl group in 2-methyl-5-(prop-1-en-1-yl)furan directs gold-catalyzed reactions to favor specific isomers, a feature less pronounced in non-methylated analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., difluoromethyl) on benzo[b]furan derivatives increase lipophilicity and thermal stability, broadening their utility in drug design .
- Volatility vs. Stability : Saturated furans (e.g., tetrahydro-2,2,5,5-tetramethylfuran) are more stable but less reactive than unsaturated analogs like 2-methyl-5-(prop-1-en-1-yl)furan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
